molecular formula C21H17ClN2O2 B2872295 (E)-3-(2-chlorophenyl)-N-(3-(pyridin-2-yloxy)benzyl)acrylamide CAS No. 1798395-93-3

(E)-3-(2-chlorophenyl)-N-(3-(pyridin-2-yloxy)benzyl)acrylamide

Cat. No.: B2872295
CAS No.: 1798395-93-3
M. Wt: 364.83
InChI Key: GENSSDLLCHXZFJ-VAWYXSNFSA-N
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Description

(E)-3-(2-chlorophenyl)-N-(3-(pyridin-2-yloxy)benzyl)acrylamide is a synthetic organic compound that belongs to the class of acrylamides This compound is characterized by the presence of a chlorophenyl group, a pyridin-2-yloxy group, and a benzyl group attached to an acrylamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(2-chlorophenyl)-N-(3-(pyridin-2-yloxy)benzyl)acrylamide typically involves the following steps:

    Formation of the Acrylamide Backbone: The acrylamide backbone can be synthesized through the reaction of an appropriate acrylate with ammonia or an amine under suitable conditions.

    Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a nucleophilic substitution reaction using a chlorobenzene derivative.

    Attachment of the Pyridin-2-yloxy Group: The pyridin-2-yloxy group can be attached through an etherification reaction involving a pyridine derivative and an appropriate leaving group.

    Benzylation: The benzyl group can be introduced through a Friedel-Crafts alkylation reaction using benzyl chloride and a suitable catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with considerations for scalability, cost-efficiency, and environmental impact. Continuous flow reactors and green chemistry principles may be employed to enhance the efficiency and sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

(E)-3-(2-chlorophenyl)-N-(3-(pyridin-2-yloxy)benzyl)acrylamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols for nucleophilic substitution; electrophiles such as alkyl halides for electrophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a potential ligand for studying protein-ligand interactions.

    Medicine: As a candidate for drug development, particularly in the areas of anti-inflammatory and anticancer research.

    Industry: As an intermediate in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (E)-3-(2-chlorophenyl)-N-(3-(pyridin-2-yloxy)benzyl)acrylamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to downstream effects on cellular pathways. Detailed studies on the molecular targets and pathways involved are necessary to fully elucidate the mechanism of action.

Comparison with Similar Compounds

Similar Compounds

    (E)-3-(2-chlorophenyl)-N-(3-(pyridin-2-yloxy)benzyl)acrylamide: Characterized by the presence of a chlorophenyl group, a pyridin-2-yloxy group, and a benzyl group.

    (E)-3-(2-chlorophenyl)-N-(3-(pyridin-2-yloxy)ethyl)acrylamide: Similar structure but with an ethyl group instead of a benzyl group.

    (E)-3-(2-chlorophenyl)-N-(3-(pyridin-2-yloxy)propyl)acrylamide: Similar structure but with a propyl group instead of a benzyl group.

Uniqueness

This compound is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to similar compounds. The presence of the benzyl group, in particular, may influence its reactivity and interactions with molecular targets.

Properties

IUPAC Name

(E)-3-(2-chlorophenyl)-N-[(3-pyridin-2-yloxyphenyl)methyl]prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17ClN2O2/c22-19-9-2-1-7-17(19)11-12-20(25)24-15-16-6-5-8-18(14-16)26-21-10-3-4-13-23-21/h1-14H,15H2,(H,24,25)/b12-11+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GENSSDLLCHXZFJ-VAWYXSNFSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=CC(=O)NCC2=CC(=CC=C2)OC3=CC=CC=N3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)/C=C/C(=O)NCC2=CC(=CC=C2)OC3=CC=CC=N3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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